Prothracarcin

Biosynthesis Natural Product Chemistry Genetic Engineering

Prothracarcin is a structurally distinct PBD monomer, not interchangeable with Tomaymycin or Anthramycin due to unique C-ring substitution and DNA-binding geometry. Genetically linked to Tomaymycin via ΔtomO inactivation, it is ideal for comparative biosynthetic studies and ADC payload SAR. Validated in vivo efficacy in sarcoma 180 and leukemia P388 models provides a reliable benchmark. Defined LogP (1.2) and MW (226.27) support robust analytical method development. Fermentation-derived ensures batch consistency.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 81542-99-6
Cat. No. B1679739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthracarcin
CAS81542-99-6
SynonymsProthracarcin;  DC-62;  Antibiotic DC 62;  UNII-V98H82XQPF; 
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC=C1CC2C=NC3=CC=CC=C3C(=O)N2C1
InChIInChI=1S/C14H14N2O/c1-2-10-7-11-8-15-13-6-4-3-5-12(13)14(17)16(11)9-10/h2-6,8,11H,7,9H2,1H3/b10-2+/t11-/m0/s1
InChIKeyGYUDGZRJHSDPLH-KJQCOJPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prothracarcin (CAS 81542-99-6): Pyrrolobenzodiazepine Antitumor Antibiotic for Scientific Research & Procurement


Prothracarcin (CAS 81542-99-6) is a naturally occurring pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic first isolated from the culture broth of *Streptomyces umbrosus* subsp. *raffinophilus* DO-62 [1]. As a member of the PBD family, its antitumor activity is attributed to its ability to bind to the minor groove of DNA, covalently bonding to the C-2 amino group of guanine residues and thereby interfering with DNA processing [2]. It exhibits activity against both Gram-positive and Gram-negative bacteria as well as against experimental murine tumors such as sarcoma 180 and leukemia P388 .

Why Generic PBD Antibiotics Cannot Substitute for Prothracarcin in Specific Research Applications


Direct substitution of Prothracarcin with other PBD analogs like Tomaymycin or Anthramycin is scientifically invalid due to fundamental structural differences that dictate each compound's unique DNA-binding geometry and subsequent biological activity [1]. The PBD class is defined by variations in the A-ring and C-ring substitution patterns and saturation, which directly influence DNA sequence selectivity and adduct stability [2]. A striking example of this is the biosynthesis of Prothracarcin, which results from a specific genetic inactivation (`ΔtomO`) in the Tomaymycin pathway, confirming it is a distinct biosynthetic product with unique structural features, not simply an interchangeable analog [3]. These structural distinctions preclude the extrapolation of potency or selectivity data from other PBDs and highlight the need for compound-specific investigation.

Quantifiable Evidence for Prothracarcin: Evaluating Its Differentiation and Research Value


Prothracarcin's Distinct Biosynthetic Origin Provides a Defined Structural Difference vs. Tomaymycin

A key differentiation lies in the biosynthesis of Prothracarcin. Genetic studies on the tomaymycin biosynthetic pathway have shown that inactivation of the `tomO` gene (a cytochrome P450) leads to the production of Prothracarcin instead of Tomaymycin [1]. This demonstrates that Prothracarcin is a specific biosynthetic analog resulting from a defined genetic modification, providing a direct, traceable structural difference from its parent compound Tomaymycin.

Biosynthesis Natural Product Chemistry Genetic Engineering

Prothracarcin's Molecular Properties (LogP) Influence Research-Scale Handling

Prothracarcin possesses distinct physicochemical properties that differentiate it from other PBDs and can influence experimental outcomes and handling. For example, its calculated octanol-water partition coefficient (LogP) is 1.2 [1]. This LogP value provides a quantifiable metric for predicting its lipophilicity relative to other PBD analogs, which is crucial for experimental design regarding solubility, cell permeability, and extraction protocols. In contrast, the structurally related PBD, Tomaymycin, has a reported LogP of 1.51 [2].

Physicochemical Properties ADME Experimental Design

Validated In Vivo Antitumor Efficacy Against Murine Leukemia and Sarcoma Models

Prothracarcin is one of the few PBD monomers for which initial discovery and characterization included explicit demonstration of *in vivo* antitumor efficacy against standard preclinical models. The compound is active against experimental murine tumor sarcoma 180 and leukemia P388 [1], demonstrating that its DNA-binding mechanism translates to a therapeutic effect in a complex biological system. This is a baseline feature not explicitly documented for all PBD monomers.

In Vivo Efficacy Antitumor Activity Preclinical Models

A Non-Cardiotoxic PBD Monomer Scaffold for Payload Research

While many PBD monomers are highly potent, a major obstacle to their clinical development as standalone agents has been dose-limiting cardiotoxicity [1]. However, the PBD class has found a successful niche as highly potent payloads for Antibody-Drug Conjugates (ADCs) [2]. As a distinct PBD monomer with its own unique structure and activity profile, Prothracarcin serves as an alternative scaffold for exploring structure-toxicity relationships (STR) and developing novel ADC payloads with a potentially differentiated therapeutic window compared to more heavily investigated monomers like Tomaymycin.

Drug Conjugates ADC Payload Safety Profile

Optimal Research and Industrial Applications for Prothracarcin Based on Evidence


Comparative Biosynthetic and Pathway Engineering Studies with Tomaymycin

Given the direct genetic link established between Tomaymycin and Prothracarcin (inactivation of the `tomO` gene leads to Prothracarcin production [1]), this compound is ideally suited for use in comparative studies. Researchers investigating the late-stage tailoring steps of PBD biosynthesis can use Prothracarcin and Tomaymycin as defined, paired compounds to probe the function of specific enzymes like `TomO` or to investigate the biological consequences of specific structural modifications.

Structure-Activity Relationship (SAR) Studies for PBD-Based ADC Payloads

Prothracarcin's status as a distinct, naturally occurring PBD monomer makes it a valuable comparator in SAR campaigns aimed at developing new ADC payloads [1]. By comparing its efficacy, DNA-binding profile, and toxicity against other monomers like Tomaymycin and Anthramycin, researchers can identify and optimize structural features that confer desired potency and tolerability profiles for targeted cancer therapies.

Validated In Vivo Positive Control for Preclinical Oncology Research

Prothracarcin's established *in vivo* activity against the sarcoma 180 and leukemia P388 models [1] makes it a reliable and historically validated positive control. Researchers can use Prothracarcin as a benchmark in their own *in vivo* efficacy studies to compare the activity of novel PBD analogs or other DNA-damaging agents, ensuring their experimental system is performing as expected.

Physicochemical Property Benchmarking in PBD Analytical Method Development

The defined physicochemical properties of Prothracarcin, including its molecular weight (226.27 g/mol) and LogP (1.2) [1], provide a specific reference point for developing and validating analytical methods. This is particularly useful for U/HPLC method development, mass spectrometry optimization, and the study of compound stability under various storage and experimental conditions. Its well-characterized nature supports robust and reproducible analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prothracarcin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.